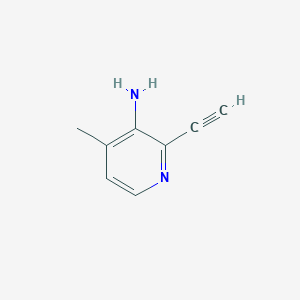

2-Ethynyl-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-ethynyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C8H8N2/c1-3-7-8(9)6(2)4-5-10-7/h1,4-5H,9H2,2H3 |

InChI Key |

PFKKYPHXPRUWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C#C)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Ethynyl 4 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule. In 2-Ethynyl-4-methylpyridin-3-amine (B6203562), the distinct chemical environments of the protons on the pyridine (B92270) ring, the methyl group, the amine group, and the ethynyl (B1212043) group would result in a characteristic spectrum.

Based on known chemical shift values for similar pyridine derivatives, the following table outlines the expected ¹H NMR signals for this compound. chemicalbook.comuci.edu The exact chemical shifts (δ) are influenced by the electronic effects of the substituents. The ethynyl group, being electron-withdrawing, would deshield nearby protons, shifting their signals downfield. Conversely, the electron-donating amine and methyl groups would cause an upfield shift for adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H-5 | 7.5 - 7.8 | Doublet | |

| Pyridine H-6 | 8.0 - 8.3 | Doublet | |

| Amine (NH₂) | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| Ethynyl (C≡CH) | 3.0 - 3.5 | Singlet | |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet |

Disclaimer: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org Carbons in the aromatic pyridine ring will appear in the downfield region (110-160 ppm), while the sp-hybridized carbons of the ethynyl group will have characteristic shifts. The methyl carbon will be found in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C-2 | 140 - 150 | Attached to the ethynyl group. |

| Pyridine C-3 | 135 - 145 | Attached to the amine group. |

| Pyridine C-4 | 145 - 155 | Attached to the methyl group. |

| Pyridine C-5 | 120 - 130 | |

| Pyridine C-6 | 148 - 158 | |

| Ethynyl C≡CH | 80 - 90 | |

| Ethynyl C≡CH | 70 - 80 | |

| Methyl CH₃ | 15 - 25 |

Disclaimer: These are predicted values and may differ from experimental results. hmdb.cadocbrown.infochemicalbook.comchemicalbook.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

To gain deeper insights into the three-dimensional structure and connectivity of this compound, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can establish correlations between protons and carbons that are bonded to each other. HMBC (Heteronuclear Multiple Bond Correlation) experiments can identify longer-range couplings between protons and carbons, helping to piece together the molecular puzzle. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of atoms. NOESY detects through-space interactions between protons, providing information about the molecule's conformation and the relative orientation of its substituents. ipb.pt For instance, NOESY could reveal interactions between the amine protons and the protons of the adjacent methyl group or pyridine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for their identification. chemicalbook.com

For this compound, the FT-IR spectrum would be expected to show the following key absorption bands:

Interactive Data Table: Expected FT-IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C≡C-H (Ethynyl) | C-H Stretching | ~3300 |

| C≡C (Ethynyl) | Stretching | 2100 - 2260 (weak to medium) |

| C=C, C=N (Pyridine ring) | Stretching | 1450 - 1600 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-H (Pyridine ring) | Bending (out-of-plane) | 700 - 900 |

Disclaimer: These are expected ranges and the exact wavenumbers can vary. chemicalbook.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. njit.educdnsciencepub.comcdnsciencepub.comnih.gov

In the Raman spectrum of this compound, the following features would be of particular interest:

C≡C Stretching: The alkyne C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum. researchgate.net

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring typically produces a strong Raman band, providing a clear fingerprint for the heterocyclic core. researchgate.netrsc.org

Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl group are also readily observed in Raman spectra.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, confirming the presence of key functional groups and offering a detailed structural fingerprint. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the specific electronic structure and chromophores present in the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with its aromatic pyridine ring and the appended auxochromic (amino) and chromophoric (ethynyl) groups.

The primary electronic transitions anticipated for this compound are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules containing double or triple bonds and aromatic systems. The conjugated system of the pyridine ring and the ethynyl group in this compound will give rise to strong absorptions in the UV region, likely between 200-300 nm.

n → π Transitions:* These are lower intensity transitions that involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyridine ring and the amino group) to a π* antibonding orbital. These transitions typically appear at longer wavelengths, sometimes extending into the near-visible region, and are often observed as a shoulder on the more intense π → π* bands.

The solvent used to dissolve the sample can influence the position of these absorption maxima (λmax). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands (solvatochromism). While specific experimental data for this compound is not widely published, theoretical calculations and data from analogous pyridine derivatives suggest the expected absorption maxima. scielo.org.zaresearchgate.netsharif.edu

Table 1: Expected UV-Vis Absorption Data for this compound This table is based on typical values for similar aromatic amines and pyridine derivatives and serves as an illustrative example.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Associated Chromophore |

| π → π | ~230-260 | > 10,000 | Pyridine ring, Ethynyl group |

| π → π | ~270-300 | ~5,000 - 10,000 | Conjugated system |

| n → π* | ~310-350 | < 1,000 | Pyridine N, Amino N |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic makeup.

For this compound, with a molecular formula of C₈H₈N₂, the theoretical monoisotopic mass is 132.06875 Da. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion. The experimentally determined mass is then compared to the calculated exact mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Predicted HRMS data for various adducts of the target molecule can be calculated to aid in the interpretation of the spectrum. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₈H₈N₂

| Adduct Ion | Molecular Formula of Ion | Calculated m/z (Da) |

| [M+H]⁺ | [C₈H₉N₂]⁺ | 133.07602 |

| [M+Na]⁺ | [C₈H₈N₂Na]⁺ | 155.05796 |

| [M+K]⁺ | [C₈H₈N₂K]⁺ | 171.03190 |

| [M-H]⁻ | [C₈H₇N₂]⁻ | 131.06146 |

The observation of an ion with an m/z value extremely close to one of these calculated masses would confirm the elemental composition of this compound. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination (if single crystals are obtained)

To perform this analysis, a high-quality single crystal of this compound must first be grown. If successful, the crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

As no published crystal structure for this compound is currently available, data from a closely related compound, 2-Chloro-4-methylpyridin-3-amine, can serve as an example of the information that would be obtained. researchgate.net Analysis of such a structure would reveal key geometric parameters and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. researchgate.netmdpi.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data (based on 2-Chloro-4-methylpyridin-3-amine) This table presents data for a related compound and demonstrates the type of information obtained from X-ray diffraction analysis.

| Parameter | Value (for 2-Chloro-4-methylpyridin-3-amine) researchgate.net |

| Chemical Formula | C₆H₇ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9877 (8) |

| b (Å) | 12.8468 (15) |

| c (Å) | 12.8408 (19) |

| β (°) | 90.872 (14) |

| Volume (ų) | 657.75 (18) |

| Z (molecules/unit cell) | 4 |

For this compound, XRD would precisely define the planarity of the pyridine ring, the linear geometry of the ethynyl group, and the bond lengths and angles of the entire molecule, confirming its covalent structure and revealing its solid-state conformation.

Computational and Theoretical Investigations of 2 Ethynyl 4 Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-Ethynyl-4-methylpyridin-3-amine (B6203562), this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the most stable conformation. The resulting optimized geometry represents the molecule's most probable structure under isolated, gas-phase conditions. Conformational analysis further explores other possible stable arrangements (conformers) and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Vibrational Frequency Calculations for Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculated frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. By comparing the theoretical vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made, aiding in the structural characterization of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO may be distributed over the ethynyl (B1212043) group and the pyridine ring. The energy gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. thaiscience.info

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.govchemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, as well as the triple bond of the ethynyl group, highlighting these as potential sites for electrophilic interaction. Positive potential might be observed around the hydrogen atoms of the amino group and the methyl group. researchgate.netchemrxiv.org

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures.

NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital, which is a measure of intramolecular charge transfer and hyperconjugation. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds within the pyridine ring, the interactions between the substituents and the ring, and the extent of electron delocalization across the molecule. This information is crucial for understanding the molecule's electronic properties and reactivity. scirp.org

Theoretical Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption Wavelengths)

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The calculated chemical shifts, when referenced to a standard, can provide a reliable prediction of the experimental NMR spectrum. mdpi.comchemicalbook.com This is particularly useful for assigning specific peaks in the spectrum to individual atoms within the molecule.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0-8.0 | - |

| Methyl-H | 2.3 | - |

| Amino-H | 4.5 | - |

| Ethynyl-H | 3.1 | - |

| Pyridine-C | - | 110-150 |

| Methyl-C | - | 20 |

| Ethynyl-C | - | 70-90 |

UV-Vis Absorption Wavelengths: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of a molecule. mdpi.com These calculations determine the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λ_max) correspond to the peaks in the UV-Vis spectrum and provide insight into the electronic structure and chromophores within the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions related to π→π* transitions within the aromatic pyridine ring and the ethynyl group.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the nature of chemical bonds by examining the topology of the electron density (ρ). researchgate.netresearchgate.net This approach defines atoms as regions of space bounded by a surface through which the gradient of the electron density has zero flux. researchgate.net The connections between atoms are characterized by bond critical points (BCPs), points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. researchgate.net

Analysis of the electron density (ρb) and its Laplacian (∇²ρb) at these BCPs allows for the classification of atomic interactions. A negative Laplacian (∇²ρb < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated in the internuclear region. Conversely, a positive Laplacian (∇²ρb > 0) indicates a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the bonding region. researchgate.net

For a molecule like this compound, a QTAIM analysis would provide quantitative data on the various bonds present:

C-C and C-N bonds within the pyridine ring: These would be expected to show high ρb and negative ∇²ρb values, confirming their covalent character.

The C≡C triple bond of the ethynyl group: This bond would exhibit a particularly high electron density and a significantly negative Laplacian, characteristic of a strong, shared interaction.

The C-NH2 and C-CH3 bonds: These would also be characterized as covalent.

Intramolecular interactions: A key area of investigation would be the potential for hydrogen bonding between the amine group's hydrogen atoms and the nitrogen of the pyridine ring or the π-system of the ethynyl group. The presence of a BCP between these atoms, along with specific values of ρb and ∇²ρb, would confirm and quantify such interactions.

While specific data for the title compound is not published, the table below outlines the key parameters that a QTAIM study would determine. For context, the typical range for hydrogen bonds is ρ ≈ 0.002-0.035 e/a₀³ and ∇²ρ ≈ 0.024-0.139 e/a₀⁵. researchgate.net

| Interaction | Parameter | Description | Anticipated Finding for this compound |

| Any Bond | Electron Density at BCP (ρb) | Measures the accumulation of electrons in the bond. | High values for covalent bonds (e.g., C≡C), lower for non-covalent interactions. |

| Any Bond | Laplacian of Electron Density at BCP (∇²ρb) | Indicates whether electron density is concentrated (negative) or depleted (positive). | Negative for covalent bonds; positive for potential intramolecular hydrogen bonds. |

| Any Bond | Ellipticity (ε) | Measures the deviation of electron density from cylindrical symmetry; indicates π-character. | High for the C≡C and aromatic C-C bonds. |

| Any Bond | Total Energy Density (Hb) | Sum of kinetic and potential energy densities; negative value indicates covalent character. | Expected to be negative for all covalent bonds. |

Solvent Effects in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies model these solvent effects primarily through two types of models: explicit, where individual solvent molecules are included, and implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, or PCM). researchgate.net

For this compound, a computational study of solvent effects would reveal:

Geometrical Changes: In polar solvents, one would expect changes in bond lengths and angles, particularly for the polar N-H bond of the amine group.

Electronic Properties: The HOMO-LUMO energy gap, which is related to the molecule's reactivity and electronic transitions, is expected to change with solvent polarity. researchgate.net Generally, polar solvents can stabilize charge separation, often leading to a smaller energy gap compared to the gas phase.

Dipole Moment: The molecule's dipole moment is predicted to increase in polar solvents as the solvent field induces further polarization of the electron density.

Spectroscopic Shifts: Theoretical calculations can predict solvatochromic shifts, which are changes in the UV-Vis absorption spectra upon changing the solvent.

A theoretical investigation on a different but related pyridine derivative showed that as solvent polarity increased, the HOMO-LUMO energy gap tended to decrease, indicating a change in chemical reactivity and stability. researchgate.net Similar trends would be anticipated for this compound.

| Property | Gas Phase (Calculated) | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water) |

| Dipole Moment | Data not available | Expected to be similar to gas phase | Expected to increase |

| HOMO-LUMO Gap | Data not available | Expected to be similar to gas phase | Expected to decrease |

| Total Energy | Data not available | Slightly lower than gas phase | Significantly lower than gas phase |

This table illustrates the expected trends in a computational study of solvent effects. Actual values require specific calculations.

Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

The synthesis of this compound would likely involve standard organic reactions for which computational modeling could provide significant insights. For instance, the introduction of the ethynyl group onto the pyridine ring is often achieved via a Sonogashira cross-coupling reaction. mdpi.com

A computational study of this synthetic step would involve:

Modeling Reactant and Catalyst Complexes: Determining the geometry and electronic structure of the starting materials (e.g., a halogenated pyridine precursor), the alkyne, and the palladium/copper catalyst complex.

Locating the Transition State: Identifying the high-energy transition state structure for the key bond-forming step (C-C coupling). The geometry of this state would reveal the precise arrangement of atoms as the new bond forms.

Calculating Activation Energy: The energy barrier calculated for the transition state would predict the feasibility of the reaction under different conditions.

Investigating Reaction Pathways: Modeling can help rationalize the observed regioselectivity (i.e., why the ethynyl group attaches at position 2) and explore potential side reactions.

Similarly, the synthesis of the core aminopyridine structure can be modeled. nih.gov By understanding the energy profiles of different synthetic routes, chemists can optimize reaction conditions to favor the desired product and improve yields, guided by theoretical predictions.

Reactivity and Derivatization Studies of 2 Ethynyl 4 Methylpyridin 3 Amine

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality is a key site for various chemical transformations, enabling the extension of the molecular framework.

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a widely used method for the arylation or vinylation of terminal alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

In the context of 2-ethynyl-4-methylpyridin-3-amine (B6203562), the Sonogashira reaction allows for the coupling of this pyridine (B92270) derivative with a variety of aryl or heteroaryl halides. wikipedia.orgmit.edu This reaction proceeds via a catalytic cycle involving the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of these coupling reactions. libretexts.org The reaction conditions, such as the choice of solvent, base, and catalyst system, can be optimized to achieve high yields of the desired products. wikipedia.orgorganic-chemistry.org

The ability to introduce a wide range of substituents onto the ethynyl group makes this methodology highly valuable for creating libraries of compounds for various applications, including the development of GPR54 antagonists. rsc.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

|---|---|---|---|---|

| This compound | Aryl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl-substituted alkyne | Synthesis of complex molecules mit.edursc.org |

| This compound | Heteroaryl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Heteroaryl-substituted alkyne | Pharmaceutical development rsc.org |

Hydration and Hydroamination Reactions

While specific studies on the hydration and hydroamination of this compound are not extensively detailed in the provided search results, the reactivity of the ethynyl group suggests its susceptibility to these transformations. Ynamides, which are structurally related to the target compound, are known to be sensitive to hydration, particularly under acidic conditions. organic-chemistry.org

Hydration of the ethynyl group would lead to the corresponding methyl ketone derivative, while hydroamination would introduce an additional amino group, further functionalizing the molecule. These reactions would typically require appropriate catalysts, such as mercury salts for hydration or transition metal complexes for hydroamination.

Cycloaddition Reactions

The ethynyl group of this compound is a prime candidate for participating in various cycloaddition reactions, offering a pathway to construct five- and six-membered rings.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govchemie-brunschwig.ch This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097). The resulting triazole ring serves as a stable and versatile linker, connecting the pyridine core to other molecular fragments. nih.gov This methodology has found broad applications in drug discovery and materials science. chemie-brunschwig.chtennessee.edu

[3+2] Cycloadditions: Beyond the well-known CuAAC, the ethynyl group can participate in other [3+2] cycloaddition reactions. nih.gov For instance, reactions with nitrile N-oxides can lead to the formation of isoxazole (B147169) derivatives. nih.gov The regioselectivity of these reactions is often governed by electronic factors of the reactants. nih.govnih.gov

[2+2+2] Cycloadditions: Although not explicitly detailed for this specific compound in the provided results, [2+2+2] cycloadditions of alkynes are a powerful method for the synthesis of substituted benzene (B151609) rings. This transformation typically involves a transition metal catalyst, such as rhodium or cobalt, which mediates the cyclotrimerization of three alkyne units or the co-cyclization of an alkyne with other unsaturated molecules.

Table 2: Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Azide | Copper(I) | 1,2,3-Triazole | High yield, regioselective, mild conditions nih.govchemie-brunschwig.ch |

| [3+2] Cycloaddition | Nitrile N-oxide | - | Isoxazole | Forms five-membered heterocycles nih.gov |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a basic and nucleophilic center.

Coordination Chemistry with Transition Metals (as a ligand)

The pyridine nitrogen atom can act as a ligand, coordinating to various transition metals. This coordination ability allows for the formation of a wide range of metal complexes. For example, similar pyridine-based ligands have been shown to coordinate with copper(II) and silver(I) ions. mdpi.com In such complexes, the pyridine nitrogen typically binds to the metal center. mdpi.com The resulting coordination compounds can exhibit interesting structural features, such as the formation of polymeric chains. mdpi.com The steric and electronic properties of the substituents on the pyridine ring can influence the coordination geometry and the stability of the resulting metal complexes. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethynyl-4-methylpyridine (B1600865) |

| 1-bromo-4-iodobenzene |

| trimethylsilylacetylene |

| bis(4-bromophenyl)acetylene |

| 1,2-diamines |

| imidazolidinone |

| 4,5-dihydroimidazole |

| N-methyl anilines |

| di-n-butylamine |

| 2-chlorotoluene |

| N-methyl-2,4,6-trimethylaniline |

| 3,5-dibromo-4-methylpyridin-2-amine |

| 2,5-dibromo-4-methyl-pyridin-3-yl amine |

| 2-bromo-5-nitro-pyridin-3-yl amine |

| 2-amino-4-methylbenzothiazole |

| 2-amino-3-methylpyridine |

| 2-Chloro-4-methylpyridin-3-amine |

| 5,6-Diphenyl-3-(pyridin-2-yl)1,2,4-triazine |

| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine |

| but-3-yn-1-ol |

| 3,6-bis-propargyloxy-1,2,4,5-tetrazine |

| glycidyl azide polymer |

| methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate |

| 4-[(1E)-2-phenylethenyl]acridine |

| methyl propiolate |

| 2,2,2-trifluoroethyl acrylate |

| ethyl 4,4,4-trifluorobutinoate |

| ethyl 4,4,4-trifluorocrotonate |

| 1,2,3,6-tetrahydropyridazine |

| N-acylimino-pyridinium ylides |

| enol diazoacetates |

| pyrimido[4,5-c]pyridazine |

| 2-arylidene-5-oxopyrazolidin-2-ium-1-ides |

| 3-ethynyl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione |

| GPR54 antagonists |

| 2-(2-bromophenoxy)-1-phenylethan-1-ones |

| alkyl 2-(2-bromophenoxy)acetates |

| 2-(2-bromophenoxy)acetonitrile |

| 1-(2-bromophenoxy)propan-2-one |

Reactions Involving the Amine Group

The primary amino group at the C-3 position is a key site for a variety of nucleophilic reactions, enabling the synthesis of a diverse range of derivatives.

The nucleophilic character of the exocyclic amino group allows for its modification through acylation, alkylation, and arylation reactions.

Acylation: The primary amine of this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is typically robust and high-yielding. The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, these reactions can be challenging to control, often resulting in a mixture of mono- and di-alkylated products. Furthermore, the product amine can compete with the starting material for the alkylating agent, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The pyridine ring nitrogen also presents a potential site for alkylation.

Arylation: The introduction of an aryl group onto the amino moiety, known as N-arylation, is a powerful tool for creating complex molecular architectures. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, utilize palladium or copper catalysts to facilitate the formation of the C-N bond between the aminopyridine and an aryl halide. These methods offer good control and tolerate a wide range of functional groups. organic-chemistry.org For instance, palladium-catalyzed C-H arylation methods have been developed for various amine substrates, including 2-aryl anilines, using pyridine-based ligands. nih.gov

Table 1: Summary of Amine Group Derivatization Reactions

| Reaction Type | Typical Reagents | Product Class | Notes |

|---|---|---|---|

| Acylation | Acid chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Amide | Generally high-yielding and selective for the amino group. |

| Alkylation | Alkyl halides (R-X) | Secondary/Tertiary Amine | Can lead to mixtures of products and quaternization. |

| Arylation | Aryl halides (Ar-X), Pd or Cu catalyst, Base | Diaryl/Arylalkyl Amine | Methods like Buchwald-Hartwig amination provide good yields and scope. organic-chemistry.orgmdpi.com |

A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water or ammonia (B1221849). wikipedia.org The primary amine of this compound is a potent nucleophile that can participate in various condensation reactions with electrophilic partners. For example, aminopyridines can undergo unexpected condensation reactions with compounds like barbituric acids in solvents such as DMF, leading to complex products through a process resembling a Mannich-type reaction. scielo.org.mx These reactions highlight the versatility of the aminopyridine scaffold in constructing more elaborate molecular structures under specific conditions.

A prominent example of condensation reactions is the formation of Schiff bases (or imines) through the reaction of the primary amino group with carbonyl compounds like aldehydes and ketones. dergipark.org.tr This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is typically reversible and can be catalyzed by either acid or base.

The synthesis of Schiff bases from aminopyridines is a well-established method. For example, 3-aminopyridine (B143674) has been reacted with 4-pyridine carboxaldehyde in refluxing ethanol (B145695) to produce the corresponding Schiff base, which can then be used to form stable complexes with various transition metals. jocpr.comresearchgate.net Similarly, 2-aminopyridine (B139424) reacts with benzaldehyde (B42025) in the presence of an acid catalyst to form the Schiff base. researchgate.net It is expected that this compound would react analogously with a variety of aldehydes and ketones to generate a library of novel imine derivatives.

Table 2: Illustrative Examples of Schiff Base Formation

| Carbonyl Compound | Product Type | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-2-ethynyl-4-methylpyridin-3-amine | Ethanolic solution, Reflux |

| Acetone | N-(propan-2-ylidene)-2-ethynyl-4-methylpyridin-3-amine | Acid or base catalyst |

Reactions Involving the Methyl Group

While the amino and ethynyl groups are often the primary sites of reactivity, the methyl group at the C-4 position can also be functionalized, providing another avenue for derivatization.

The reactivity of a methyl group on a pyridine ring is influenced by the electronic properties of the ring and other substituents. The nitrogen atom in the pyridine ring makes the α- and γ- (2- and 4-) positions electron-deficient. A methyl group at the 4-position, as in the title compound, has protons that are more acidic than those of toluene (B28343) and can be deprotonated by a strong base.

Oxidation: The methyl group can potentially be oxidized to an aldehyde, carboxylic acid, or alcohol. It has been reported that methyl groups adjacent to activating groups, such as the tertiary nitrogen in a heterocyclic ring, are capable of being oxidized by reagents like selenium dioxide to the corresponding carbonyl or carboxyl group. dissertation.com Additionally, enzymes like aldehyde oxidase (AO) are known to catalyze the oxidation of nitrogen-containing heterocycles. acs.org

Halogenation: Direct free-radical halogenation of the methyl group is possible but can be unselective. An alternative approach involves deprotonation of the methyl group with a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized anion. This anion can then react with an electrophile, such as an alkyl halide, to form a new C-C bond. chemicalforums.com While this is an alkylation, the principle of deprotonating the methyl group could potentially be applied to a reaction with a halogen source.

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity is a critical consideration in the derivatization of a multifunctional molecule like this compound. The presence of multiple potential reaction sites—the C3-amino group, the C2-ethynyl group, the C4-methyl group, the pyridine ring nitrogen, and the C5 and C6 positions on the pyridine ring—means that reaction conditions must be carefully chosen to achieve the desired outcome.

Amine vs. Ring Nitrogen: In acylation reactions, the exocyclic amino group is significantly more nucleophilic and less sterically hindered than the endocyclic pyridine nitrogen, leading to highly selective N-acylation at the C3-amine. In contrast, alkylation can be less selective, with potential for reaction at both the amino group and the pyridine nitrogen, leading to a mixture of N-alkylated aminopyridine and pyridinium (B92312) salt products.

C-H Functionalization: The positions on the pyridine ring (C5 and C6) are potential sites for electrophilic or organometallic C-H activation/functionalization. The directing effects of the existing substituents play a crucial role. The amino group is a strong activating ortho-, para-director in classical electrophilic aromatic substitution, although such reactions on pyridines can be complex. In modern palladium-catalyzed C-H arylation, the amino group (often after protection) can direct the functionalization to specific C-H bonds. nih.gov For instance, direct arylation of 3-amino-4-methylthiophene, a related heterocycle, occurs regioselectively at the C2 position. researchgate.net

Methyl Group Functionalization: As discussed, reactions at the methyl group typically require specific conditions, such as the use of a strong base for deprotonation, which would likely be selective for the methyl protons over the less acidic aromatic or amine protons. chemicalforums.com

Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are created. For example, in the formation of a Schiff base from a prochiral ketone, a racemic mixture of enantiomers would be expected unless a chiral catalyst or auxiliary is employed. Similarly, if a derivative of this compound is used in a reaction that generates a new stereocenter, the existing planar, achiral scaffold would not be expected to induce significant diastereoselectivity on its own.

Synthesis of Annulated Pyridine Systems (e.g., azaindoles from 3-alkynyl-2-aminopyridines)

The synthesis of azaindoles from 3-alkynyl-2-aminopyridines is a well-established transformation in organic chemistry, offering a direct route to this important class of heterocyclic compounds. rsc.org These methods typically involve the intramolecular cyclization of the 2-amino group onto the adjacent ethynyl substituent.

A variety of reaction conditions and catalysts have been developed to facilitate this ring-closing reaction. Common approaches include the use of strong bases such as potassium hydride, potassium t-butoxide, or cesium t-butoxide. rsc.org Additionally, transition metal-catalyzed methods, particularly those employing palladium catalysts, have proven effective. organic-chemistry.org For instance, the Cacchi reaction, utilizing a palladium catalyst, can facilitate both a preceding Sonogashira coupling to form the 3-alkynyl-2-aminopyridine intermediate and the subsequent cyclization to the azaindole in a one-pot process.

More recently, acid-catalyzed cyclization has emerged as a viable method. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been successfully employed to synthesize a range of 7-azaindoles from various 3-alkynyl-2-aminopyridines. rsc.org This approach has been demonstrated to be effective for substrates with substituents at the 5-position of the pyridine ring, which is analogous to the 4-methyl group in the target compound. rsc.org

Furthermore, silver-catalyzed intramolecular cyclization of acetylenic free amines in water has been reported as a mild and efficient method for the synthesis of 7-azaindoles. organic-chemistry.org This reaction proceeds without the need for strong acids or bases and benefits from the hydrogen-bonding interactions with the aqueous solvent. organic-chemistry.org

Given these established methodologies, it is highly probable that this compound could serve as a precursor for the synthesis of 5-methyl-7-azaindole derivatives. The general reaction scheme would involve the intramolecular attack of the 3-amino group on the ethynyl moiety, leading to the formation of the fused pyrrole (B145914) ring.

Illustrative Reaction Scheme for the Synthesis of 5-methyl-7-azaindole:

While specific experimental data, such as reaction yields and detailed spectroscopic analysis for the cyclization of this compound, are not available in the reviewed literature, the table below provides a generalized summary of conditions used for the synthesis of azaindoles from analogous 3-alkynyl-2-aminopyridines.

Table 1: General Conditions for the Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines

| Catalyst/Reagent | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temperature | rsc.org |

| TFA, TFAA | - | - | Not specified | rsc.org |

| Silver Catalyst | - | Water | Not specified | organic-chemistry.org |

| Potassium t-butoxide | - | Not specified | Not specified | rsc.org |

It is important to note that the reactivity and the optimal reaction conditions for the cyclization of this compound would need to be determined experimentally. The electronic and steric effects of the 4-methyl group could influence the reaction kinetics and potentially the regioselectivity of the cyclization process.

Potential Academic Applications of 2 Ethynyl 4 Methylpyridin 3 Amine and Its Derivatives

Ligand Design in Catalysis and Coordination Chemistry

The presence of both a pyridine (B92270) nitrogen and an amino group makes 2-ethynyl-4-methylpyridin-3-amine (B6203562) an excellent candidate for a bidentate ligand in coordination chemistry. Pyridine and its derivatives are classic and widely used ligands that can form stable complexes with a vast array of transition metals in various oxidation states. acs.org The aminopyridine scaffold, in particular, has been a subject of interest for developing catalysts for a range of organic transformations.

The aminopyridine moiety can chelate to transition metal centers, forming stable complexes that can act as catalysts. Research into related aminopyridine ligands has demonstrated their effectiveness in supporting catalytically active Ruthenium (Ru) and Palladium (Pd) centers.

Ruthenium Catalysis: Ruthenium complexes bearing aminopyridine ligands have been synthesized and investigated for their catalytic activity, particularly in transfer hydrogenation reactions. nsf.govacs.org For example, complexes of the type trans,cis-RuCl2(PPh3)2(ampy) (where ampy is 2-aminomethylpyridine) are highly active catalysts for the reduction of ketones. acs.orggoogle.com The electronic properties of the aminopyridine ligand can be fine-tuned by altering substituents, which in turn influences the electron density at the ruthenium center and its catalytic performance. nsf.gov Cationic ruthenium(II) complexes have also been employed for oxidative C-H/N-H bond functionalizations to synthesize bioactive indoles in sustainable solvents like water. acs.org The this compound ligand could offer a unique electronic and steric profile for such Ru-catalyzed reactions.

Palladium Catalysis: Palladium complexes incorporating pyridine and aminopyridine ligands are effective catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. datapdf.comnih.govacs.org The formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals and materials, can be catalyzed by palladium complexes with chelating phosphine (B1218219) ligands, which prevent the deactivating coordination of excess pyridine substrate. datapdf.com The basicity of the pyridine ligand can influence the catalytic efficiency, with more basic ligands often leading to higher reaction yields in processes like the conversion of nitrobenzene (B124822) to carbamates. nih.gov The this compound ligand could be used to synthesize novel Pd(II) complexes, with the ethynyl (B1212043) group offering a site for further functionalization or polymerization after complexation.

| Metal Center | Ligand Type | Catalytic Application | Reference Finding |

|---|---|---|---|

| Ruthenium (Ru) | Aminopyridine | Transfer Hydrogenation of Ketones | Complexes with 2-(aminomethyl)pyridine are highly active. acs.orggoogle.com |

| Ruthenium (Ru) | Aminopyridine | Oxidative C-H/N-H Functionalization | Cationic Ru(II) complexes catalyze indole (B1671886) synthesis in water. acs.org |

| Palladium (Pd) | Aminopyridine | C-N Cross-Coupling (Amination) | Effective for the amination of halopyridines under mild conditions. datapdf.comacs.org |

| Palladium (Pd) | Pyridine Derivatives | Suzuki-Miyaura & Heck Reactions | Complexes show excellent yields, influenced by ligand basicity and sterics. nih.gov |

The development of chiral ligands is fundamental to asymmetric catalysis. While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral ligands. diva-portal.orgacs.org By introducing a chiral center, for example, through modification of the amino or ethynyl groups, or by constructing a larger chiral framework incorporating the aminopyridine unit, new ligands for enantioselective transformations can be developed.

The design of Chiral Pyridine Units (CPUs) has led to highly effective ligands for a variety of metal-catalyzed asymmetric reactions. acs.orgacs.org For instance, chiral pyridine-aminophosphine ligands have been successfully applied in the Iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org Similarly, chiral pyridine ligands have been employed in nickel-catalyzed reductive couplings and iridium-catalyzed C-H borylation, demonstrating high catalytic activity and stereoselectivity. acs.org The modular nature of this compound allows for systematic structural modifications to tune the steric and electronic properties of the resulting chiral ligand, potentially leading to new, highly effective catalysts for asymmetric synthesis. acs.orgdiva-portal.org

Precursors for Advanced Materials Science Research

The combination of a polymerizable ethynyl group and a structurally versatile aminopyridine unit makes this compound a promising precursor for various advanced materials.

The development of conductive polymers (CPs) is a major field of materials science. Polypyrrole (PPy) is a well-known CP, but its poor solubility and processability limit its applications. mdpi.com Creating derivatives by substituting the pyrrole (B145914) ring can improve these properties and introduce new functionalities. The aminopyridine moiety of this compound could be incorporated into polymer backbones, potentially alongside other heterocyclic units like pyrrole, to create novel copolymers with tailored electronic properties. The ethynyl group is particularly useful as it can undergo polymerization or be used in "click" chemistry reactions to attach the molecule to other structures.

In the realm of nanomaterials, pyridine derivatives are used to functionalize surfaces and direct the assembly of nanostructures. Pyridine-containing molecules have been used to create architectures on titanium oxo-clusters and to functionalize carbon nanotubes. researchgate.netresearchgate.net Furthermore, pyridine-based gelators can embed silver nanoparticles to create catalytic nanocomposites. nih.gov The this compound molecule could be used to functionalize carbon nanotubes or other nanomaterials, with the amine and pyridine nitrogen providing coordination sites for metal ions and the ethynyl group offering a route for covalent attachment or polymerization.

| Material Type | Related System | Potential Role of this compound | Reference Finding |

|---|---|---|---|

| Conductive Polymers | Polypyrrole (PPy) Derivatives | As a comonomer to tune electronic properties and solubility. | Substitution is a key strategy to improve the processability of conductive polymers. mdpi.com |

| Nanomaterials | Pyridine-functionalized Carbon Nanotubes | Covalent functionalization via the ethynyl group. | 1,3-dipolar cycloaddition reactions are used to modify carbon nanotubes with pyridine-containing moieties. researchgate.net |

| Nanocomposites | Silver Nanoparticles in Pyridine-Cholesterol Gels | As a building block for a gelator network or a surface ligand for nanoparticles. | Pyridine-containing xerogels can act as a matrix for silver nanoparticles, creating efficient catalysts. nih.gov |

| Coordination Polymers | Pyridine-based Curcuminoids with Zinc | As a heteroditopic linker to create new network topologies. | Multifunctional pyridine ligands can generate coordination polymers with varied dimensionalities (1D to 3D). nih.gov |

Organic materials with significant nonlinear optical (NLO) properties are sought after for applications in photonics and optoelectronics. A key design principle for NLO molecules is the presence of an extended π-conjugated system connecting electron-donating and electron-accepting groups. The structure of this compound fits this profile well. The ethynyl group extends the π-conjugation of the pyridine ring, while the amino group (-NH₂) acts as an electron donor and the electron-deficient pyridine ring acts as an electron acceptor.

Studies on related aminopyridine derivatives have confirmed their potential as NLO materials. scientific.net For instance, 2-aminopyridinium trifluoroacetate (B77799) crystals exhibit NLO properties. Theoretical studies on other organic molecules show that the combination of donor and acceptor groups across a π-system leads to a large first-order hyperpolarizability (β), a key measure of second-order NLO activity. researchgate.net The calculated hyperpolarizability of some organic compounds has been shown to be significantly larger than that of urea, a standard NLO material. researchgate.net The specific arrangement of the donor (amine) and acceptor (pyridine) groups, along with the π-bridge (ethynyl group), in this compound suggests it could be a promising candidate for the development of new materials with high NLO susceptibility.

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The functional groups on this compound—the amino group (a hydrogen bond donor), the pyridine nitrogen (a hydrogen bond acceptor), and the ethynyl C-H group (a weak hydrogen bond donor)—make it an excellent candidate for constructing predictable supramolecular assemblies.

Crystallographic studies of the related compound 2-ethynyl-4-methylpyridine (B1600865) show that the ethynyl group can participate in π-π interactions and hydrogen bonding. The terminal alkyne C-H group is known to form C-H⋯O and C-H⋯π interactions, which are reliable synthons in crystal engineering. rsc.org The amino group can form strong N-H⋯N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. Such interactions are observed in the crystal structures of related aminopyridine derivatives. These non-covalent interactions can be used to guide the assembly of molecules into specific one-, two-, or three-dimensional networks, influencing the physical properties of the resulting crystalline material. mdpi.com The ability to form ordered, self-assembled structures is also crucial for creating functional materials like organic semiconductors and porous frameworks. mdpi.com

Chemical Probes and Tools in Mechanistic Studies

The unique structural features of this compound, specifically the presence of a reactive ethynyl group and a biologically relevant aminopyridine scaffold, position it as a valuable tool in chemical biology and medicinal chemistry. These functionalities allow for its potential application as a chemical probe to investigate biological processes and as a foundational structure for structure-activity relationship (SAR) studies.

Investigating Binding Sites

The ethynyl group on the this compound molecule is of particular importance for its use as a chemical probe. This functional group can participate in a variety of chemical reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This type of reaction is highly efficient and specific, allowing the molecule to be tagged with reporter molecules such as fluorophores, biotin, or affinity tags. Once tagged, these probes can be used to identify and isolate their biological targets.

For instance, if this compound or a derivative is found to have an affinity for a particular protein, it can be used to pinpoint the exact binding site. By allowing the probe to bind to its target protein and then initiating a click reaction with a reporter tag, researchers can covalently link the probe to the protein. Subsequent proteolysis and mass spectrometry analysis can then identify the peptide fragment attached to the probe, thereby revealing the binding location. This information is invaluable for understanding the mechanism of action of a potential drug candidate and for the rational design of more potent and selective analogs.

SAR Studies Methodology

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The aminopyridine core of this compound is a well-established pharmacophore found in numerous biologically active compounds. rsc.orgnih.gov SAR studies on aminopyridine derivatives have been instrumental in optimizing their therapeutic properties for various targets. rsc.org

The general methodology for an SAR study involving a scaffold like this compound would involve the systematic modification of its different structural components:

Modification of the Pyridine Ring Substituents: The methyl group at the 4-position and the amine group at the 3-position can be altered. For example, the methyl group could be replaced with other alkyl groups, halogens, or hydrogen to probe the steric and electronic requirements of the binding pocket. The position of these substituents on the pyridine ring can also be varied.

Modification of the Ethynyl Group: The terminal alkyne can be derivatized to explore its role in binding. For instance, it could be coupled with various small molecules or functional groups to assess how this affects activity.

Modification of the Aminopyridine Core: The nitrogen atom in the pyridine ring and the exocyclic amine can be key interaction points, often forming hydrogen bonds with the target protein. acs.org Modifications at these sites can provide critical information about the binding mode.

The biological activity of each newly synthesized analog is then evaluated, and the results are compiled to build a comprehensive understanding of the SAR. This iterative process guides the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

The following tables, derived from studies on related aminopyridine and pyridine derivatives, illustrate the principles of SAR studies.

Table 1: Illustrative SAR Data for Aminopyridine Derivatives Targeting ALK2

| Compound | R1 Group | R2 Group | IC50 (nM) | Fold Selectivity vs. TGF-β |

| Analog 1 | Phenyl | Quinoline | 15 | >100 |

| Analog 2 | 4-methoxyphenyl | Quinoline | 25 | >80 |

| Analog 3 | Pyridin-3-yl | Quinoline | 50 | >50 |

| Analog 4 | Phenyl | Isoquinoline | 30 | >90 |

This table is a representative example based on SAR principles and does not represent actual data for this compound.

Table 2: Antiproliferative Activity of Substituted Pyridine Derivatives

| Derivative | Substituents | Cell Line | IC50 (µM) |

| Compound A | - | HeLa | >10 |

| Compound B | 4-OH | HeLa | 4.75 |

| Compound C | 3,4-diOH | HeLa | 0.91 |

| Compound D | 3,4-diOH, 5-OMe | HeLa | 3.78 |

| Compound E | 3,4-diOH, 5-Cl | HeLa | 5.83 |

| Compound F | 3,4-diOH, 5-Br | HeLa | 7.77 |

Data adapted from a study on the structure-antiproliferative activity relationship of pyridine derivatives. nih.gov

These examples demonstrate how systematic structural modifications of a core scaffold can lead to significant changes in biological activity, a fundamental concept in the design of novel therapeutic agents. The scaffold of this compound holds similar potential for such exploratory and developmental research.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Trajectories for 2-Ethynyl-4-methylpyridin-3-amine (B6203562)

Currently, this compound appears to be a novel or sparsely investigated compound. Its significance lies in its potential as a versatile building block in organic synthesis. The aminopyridine scaffold is a common feature in many biologically active molecules and functional materials. nih.govacs.org The addition of a reactive ethynyl (B1212043) group at the 2-position significantly broadens its synthetic utility.

Future research trajectories are likely to be driven by the compound's dual functionality. The primary areas of exploration will likely include its use in metal-catalyzed cross-coupling reactions, cycloaddition chemistry, and the synthesis of complex heterocyclic systems. Its potential as a ligand for coordination chemistry and a monomer for polymer synthesis also presents exciting research avenues.

Identification of Promising Avenues for Further Synthetic Development

The synthesis of this compound itself presents a key research objective. A plausible and efficient method would be the Sonogashira coupling of a suitable precursor, 2-halo-4-methylpyridin-3-amine, with a protected or terminal alkyne. scirp.orgresearchgate.net The development of an optimized, scalable synthesis is the first step toward unlocking its potential.

Further synthetic development could focus on:

Palladium-Catalyzed Cross-Coupling: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org A plausible synthetic route to this compound is outlined in the table below.

Copper-Free Sonogashira Coupling: To avoid potential copper contamination in products intended for electronic or pharmaceutical applications, developing a copper-free Sonogashira coupling protocol for its synthesis would be a significant advancement.

Flow Chemistry Synthesis: For improved safety, scalability, and efficiency, the development of a continuous flow process for the synthesis of this compound could be explored.

Table 1: Plausible Synthetic Route for this compound

| Precursor | Reagent | Catalyst System | Base/Solvent | Potential Product |

| 2-Chloro-4-methylpyridin-3-amine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 2-((Trimethylsilyl)ethynyl)-4-methylpyridin-3-amine |

| 2-((Trimethylsilyl)ethynyl)-4-methylpyridin-3-amine | K₂CO₃ | - | MeOH / H₂O | This compound |

Opportunities for Advanced Computational Modeling and Prediction

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations could be employed to:

Elucidate Molecular Geometry and Electronic Properties: Determine bond lengths, bond angles, and the distribution of electron density within the molecule. This can provide insights into its reactivity.

Predict Spectroscopic Signatures: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Model Reaction Mechanisms: Investigate the transition states and energy profiles of potential reactions, such as cycloadditions or metal-catalyzed couplings, to predict product distributions and reaction feasibility.

Assess Ligand-Metal Interactions: If the compound is to be used as a ligand, computational models can predict its binding affinity and the geometry of the resulting metal complexes. mdpi.com

Table 2: Predicted Properties for Computational Investigation

| Property | Computational Method | Potential Insights |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, angles, dihedral angles |

| HOMO/LUMO Energies | DFT | Electronic reactivity, potential for charge transfer |

| NMR Chemical Shifts | GIAO-DFT | Aid in structural confirmation |

| Vibrational Frequencies | DFT | Interpretation of IR and Raman spectra |

| Reaction Energy Profiles | Transition State Theory, DFT | Feasibility and selectivity of reactions |

Exploration of Novel Reactivity and Functionalization Pathways

The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations:

Cycloaddition Reactions: The ethynyl group is an excellent dienophile or dipolarophile. It can participate in [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions to construct complex fused heterocyclic systems. mdpi.comlibretexts.orgrsc.orgnih.gov

"Click" Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC or SPAAC), providing a highly efficient method for conjugation to other molecules.

Functionalization of the Amino Group: The primary amine can be acylated, alkylated, or converted into other functional groups, allowing for further molecular diversification.

Coordination Chemistry: The pyridine (B92270) nitrogen and the amino group can act as bidentate ligands for a variety of transition metals, leading to the formation of novel coordination complexes with potential applications in catalysis or materials science. nih.gov

Table 3: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Ethynyl | Diels-Alder Cycloaddition | Dienes (e.g., cyclopentadiene) | Fused polycyclic systems |

| Ethynyl | Huisgen [3+2] Cycloaddition | Azides (e.g., benzyl (B1604629) azide) | Triazole-substituted pyridines |

| Amino | Acylation | Acetyl chloride | N-(2-ethynyl-4-methylpyridin-3-yl)acetamide |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | This compound N-oxide |

Potential for Innovation in Chemical and Materials Science Applications

The versatile reactivity of this compound makes it a promising candidate for several advanced applications:

Medicinal Chemistry: Substituted pyridines are prevalent in pharmaceuticals. acs.org This compound could serve as a scaffold for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. The ethynyl group provides a handle for attaching various substituents to explore structure-activity relationships.

Materials Science: The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an attractive monomer for the synthesis of conjugated polymers. These materials could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Supramolecular Chemistry: The ability to form hydrogen bonds (via the amino group) and coordinate with metals opens up possibilities for designing self-assembling supramolecular structures, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyl-4-methylpyridin-3-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Sonogashira coupling or alkyne functionalization of pyridine precursors. Key steps include:

- Catalyst Selection : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres to prevent side reactions .

- Temperature Control : Reactions often require precise thermal conditions (e.g., 60–100°C) to balance reaction rate and selectivity .

- Purification : Column chromatography or recrystallization to isolate the product. Optimize yield by adjusting stoichiometry and monitoring intermediates via TLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers address conflicting spectral data?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ethynyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Resolving Discrepancies : Cross-validate data using complementary methods (e.g., IR for functional groups, X-ray crystallography for absolute configuration). For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways to identify transition states and activation energies. For example, predict regioselectivity in ethynyl group reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Software Tools : Gaussian or ORCA for quantum mechanical calculations; visualize results with VMD or PyMOL .

Q. What strategies are effective in resolving structural ambiguities in this compound derivatives using X-ray crystallography?

- Methodological Answer :

- Crystallization : Optimize crystal growth via vapor diffusion or slow cooling in solvents like hexane/ethyl acetate .

- Refinement : Use SHELX programs (SHELXL, SHELXS) for structure solution and refinement. Address twinning or disorder with TWIN/BATCH instructions .

- Validation : Cross-check with CCDC databases to confirm bond lengths/angles and minimize R-factor discrepancies .

Q. How can researchers design experiments to assess the bioactivity of this compound derivatives against specific enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes where pyridine derivatives show affinity (e.g., kinases, GPCRs) .

- Assay Design :

- In Vitro Screening : Measure IC₅₀ values via fluorescence-based assays or radioligand binding .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ethynyl/methyl groups to probe steric/electronic effects .

- Data Interpretation : Use statistical tools (e.g., GraphPad Prism) to analyze dose-response curves and identify lead compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate conditions (pH, temperature) while varying concentrations. Monitor degradation via HPLC .

- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange or bond cleavage .

- Literature Comparison : Cross-reference stability studies on analogous compounds (e.g., 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.